3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a chromen-4-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be achieved through a multi-step process involving the following key steps:
Formation of the chromen-4-one core: This can be synthesized via the condensation of an appropriate phenol with a β-keto ester under acidic conditions.
Etherification: The chromen-4-one core is then etherified with 3-methylphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Esterification: The final step involves the esterification of the resulting compound with 3-methylbutyl propanoate using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromen-4-one moieties.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core.
Substitution: Nucleophilic substitution reactions can occur at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields alcohols or alkanes.
Substitution: Substitution reactions can produce a variety of ethers or esters depending on the nucleophile used.
Scientific Research Applications
3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ester and ether chemistry.
Biology: The compound’s chromen-4-one core is of interest in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of 3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets:
Molecular Targets: The chromen-4-one core can interact with enzymes such as cyclooxygenases and lipoxygenases, inhibiting their activity.
Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-methylbutyl propanoate: A simpler ester with similar fragrance properties.
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl acetate: A structurally similar compound with different ester functionality.
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid: The carboxylic acid analog of the compound.
Uniqueness
3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromen-4-one core with an ester and ether functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26O6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H26O6/c1-15(2)10-11-27-24(26)17(4)29-19-8-9-20-21(13-19)28-14-22(23(20)25)30-18-7-5-6-16(3)12-18/h5-9,12-15,17H,10-11H2,1-4H3 |
InChI Key |
OKIAHRKMCJOOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCCC(C)C |
Origin of Product |
United States |
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